2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline moiety, a pyrido[1,2-a]pyrimidine core, and a cyclohexylamino group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Moiety: This step involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine.
Cyclization to Form Pyrido[1,2-a]pyrimidine: The intermediate product undergoes cyclization with appropriate reagents to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Cyclohexylamino Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazoline moieties, such as 3-phenylquinazoline-2,4(1H,3H)-dithione.
Pyrido[1,2-a]pyrimidine Derivatives: Compounds containing the pyrido[1,2-a]pyrimidine core, such as 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives.
Uniqueness
2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of structural features, which confer distinct chemical properties and biological activities. The presence of the cyclohexylamino group and the sulfanyl linkage differentiates it from other similar compounds, potentially enhancing its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c29-21-14-17(24-20-12-6-7-13-28(20)21)15-30-23-26-19-11-5-4-10-18(19)22(27-23)25-16-8-2-1-3-9-16/h4-7,10-14,16H,1-3,8-9,15H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPUYRYQFTEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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